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molecular formula C11H8N2O5S B8427135 5-[(4-Methoxy-3-nitrophenyl)methylidene]thiazolidine-2,4-dione

5-[(4-Methoxy-3-nitrophenyl)methylidene]thiazolidine-2,4-dione

Cat. No. B8427135
M. Wt: 280.26 g/mol
InChI Key: INLWDVUOSLVTET-UHFFFAOYSA-N
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Patent
US06730687B1

Procedure details

4-Methoxy-3-nitrobenzaldehyde (4.00 g, 22.2 mmol), thiazolidine-2,4-dione (3.10 g, 26.5 mmol), ammonium acetate (3.40 g, 44.1 mmol), acetic acid (8 mL) and benzene (120 mL) were mixed, and, while removing water formed by the reaction, the mixture was refluxed for 8 hours. After allowed to stand for cooling, the precipitated crystals were collected by filtration, washed with benzene and 20% aqueous acetone, and then dried to obtain 5.50 g (88%) of the title compound as yellow powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].[S:14]1[CH2:18][C:17](=[O:19])[NH:16][C:15]1=[O:20].C([O-])(=O)C.[NH4+].C(O)(=O)C>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:18]2[S:14][C:15](=[O:20])[NH:16][C:17]2=[O:19])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
3.1 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while removing water
CUSTOM
Type
CUSTOM
Details
formed by the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with benzene and 20% aqueous acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C=C1C(NC(S1)=O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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